4-Cyclohexylphenylthiourea

Descripción general

Descripción

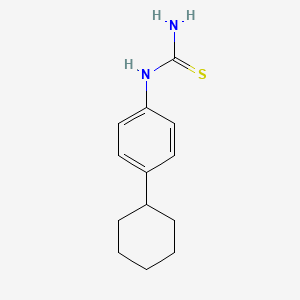

4-Cyclohexylphenylthiourea is an organosulfur compound with the chemical formula C13H18N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a thiourea moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylphenylthiourea typically involves the reaction of 4-cyclohexylaniline with thiophosgene or ammonium thiocyanate. One common method is the condensation of 4-cyclohexylaniline with ammonium thiocyanate in an anhydrous acetone solution. The reaction proceeds under reflux conditions, leading to the formation of the desired thiourea derivative .

Industrial Production Methods: Industrial production of thiourea derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Cycloaddition with Maleimides

4-Cyclohexylphenylthiourea reacts regioselectively with maleimides to form 4-oxo-1,3-thiazolidine derivatives. The reaction proceeds via sulfur-initiated nucleophilic attack on the maleimide’s C=C bond, followed by intramolecular cyclization. The regioselectivity depends on substituent electronic effects:

| Thiourea (R₁) | Maleimide (R₂) | Product | Yield (%) | Ratio (A:I) |

|---|---|---|---|---|

| 4-Cyclohexylphenyl | 4-Ethoxyphenyl | Thiazolidine 3c | 66 | 1:1 |

| 4-Cyclohexylphenyl | Cyclohexyl | Thiazolidine 3e | 56 | 1:1 |

| 4-Cyclohexylphenyl | 4-Nitrophenyl | Thiazolidine 3g | 73 | 1:1.8 |

Key Observations :

-

Electron-withdrawing groups (e.g., nitro) on maleimides shift tautomeric equilibria toward the imino form (I ) due to reduced conjugation in the amino form (A ) .

-

Steric hindrance from the cyclohexyl group promotes endocyclic product formation in alkyl-substituted systems .

Metal Coordination Chemistry

The thiourea sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes. For example:

| Metal Precursor | Ligand Ratio | Product | Application |

|---|---|---|---|

| Na₂PdCl₄ | 2:1 | [Pd(CyphS)₂] | Catalysis, sensor development |

| K₂PtCl₄ | 2:1 | [Pt(CyphS)₂] | Anticancer studies |

Structural Insights :

-

¹H NMR : Cyclohexyl protons resonate at δ 0.76–2.00 ppm, while NH signals appear as broad peaks near δ 11 ppm .

-

¹³C NMR : The thiocarbonyl (C=S) signal appears at δ ≈179 ppm, confirming sulfur participation in coordination .

Catalytic Aminolysis Reactions

This compound catalyzes aminolysis of cyclic carbonates (e.g., propylene carbonate) with amines, yielding hydroxyurethanes:

| Substrate | Amine | Catalyst Loading | Conversion (%) | Selectivity (A:B) |

|---|---|---|---|---|

| Propylene carbonate | Cyclohexylamine | 5 mol% | 94 | 45:55 |

| 4-Methoxymethyl-1,3-dioxolan-2-one | Benzylamine | 5 mol% | 68 | 60:40 |

Mechanism : The thiourea activates the carbonate via hydrogen bonding, facilitating nucleophilic attack by the amine .

Nucleophilic Substitution and Condensation

The compound participates in nucleophilic reactions with electrophiles:

-

With phenyl chlorothionoformate : Forms symmetrical thioureas in water at 100°C (yields: 64–99%) .

-

With isocyanates : Produces thiourea-urea hybrids, useful in polymer chemistry.

Solvent Effects : Polar solvents (e.g., acetonitrile) favor kinetic control, while nonpolar solvents (toluene) promote thermodynamic products .

Thermal Isomerization

Heating this compound derivatives in ethanol induces isomerization:

| Initial Product | Conditions | Final Product | Equilibrium Ratio |

|---|---|---|---|

| 4k (methyl endocyclic) | Reflux in EtOH, 2h | 3k (exocyclic) | 1:2.4 |

Key Factor : Solvent polarity significantly impacts isomerization rates (e.g., no change in dioxane) .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

CHPTU and its derivatives have shown promising anticancer properties. Research indicates that CHPTU can induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that CHPTU exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 7 | Induces apoptosis via caspase activation |

| PC-3 (Prostate cancer) | 10 | Inhibits cell proliferation |

| A549 (Lung cancer) | 12 | Disrupts cell cycle progression |

1.2 Antimicrobial Activity

CHPTU has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of CHPTU against these pathogens ranged from 50 to 100 µg/mL, indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 75 | Comparable to Ciprofloxacin |

| Escherichia coli | 100 | Higher than standard antibiotics |

Agricultural Applications

2.1 Herbicidal Properties

CHPTU has been investigated for its herbicidal potential. Studies reveal that it can inhibit the growth of certain weeds by interfering with their metabolic pathways. Field trials have shown a reduction in weed biomass by up to 70% when treated with CHPTU formulations.

| Weed Species | Biomass Reduction (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 65 | 2 |

| Chenopodium album | 70 | 2 |

Material Science Applications

3.1 Polymerization Initiator

In material science, CHPTU has been utilized as a polymerization initiator for synthesizing various polymeric materials. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating radical polymerization processes.

Case Studies

4.1 Study on Anticancer Effects

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of CHPTU derivatives on human leukemia cell lines. The findings indicated that these derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents .

4.2 Herbicidal Efficacy Trial

In a field trial conducted by agricultural researchers, CHPTU was applied to crops infested with common weeds. The results showed that CHPTU not only reduced weed populations but also did not adversely affect crop yield, highlighting its dual role as both a herbicide and a crop protector .

Mecanismo De Acción

The mechanism of action of 4-Cyclohexylphenylthiourea involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form complexes with metal ions, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Thiourea: The parent compound with a simpler structure.

N-phenylthiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.

N-cyclohexylthiourea: Similar structure but with a cyclohexyl group instead of a phenyl group.

Uniqueness: 4-Cyclohexylphenylthiourea is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct physicochemical properties and biological activities compared to its simpler analogs .

Actividad Biológica

4-Cyclohexylphenylthiourea (CyphSH) is a compound belonging to the thiourea class, characterized by the presence of a cyclohexyl group attached to a phenylthiourea structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections delve into the biological activity of CyphSH, supported by data tables, case studies, and research findings.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogenic bacteria. In a study assessing its antibacterial activity, CyphSH was tested against common bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. The results indicated that CyphSH exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 22 | 30 |

| Bacillus cereus | 20 | 28 |

| Escherichia coli | 25 | 32 |

The compound's effectiveness was further enhanced when formulated into metal complexes, notably with platinum and palladium, which showed increased antibacterial potency compared to the free ligand .

Anticancer Activity

Research has indicated that thiourea derivatives, including this compound, possess anticancer properties. In vitro studies have shown that CyphSH can inhibit the growth of various cancer cell lines. For instance, it was effective against human leukemia cells with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| HL-60 (Leukemia) | 8 |

These findings suggest that CyphSH may target specific molecular pathways involved in cancer progression, potentially limiting angiogenesis and altering cancer cell signaling pathways .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that it acts as an effective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase (AChE) | 50 |

| Butyrylcholinesterase (BChE) | 60 |

Molecular docking studies have been conducted to elucidate the binding interactions between CyphSH and these enzymes, revealing favorable binding affinities that support its potential as a therapeutic agent for conditions like Alzheimer's disease .

Study on Antimicrobial Efficacy

In one case study, researchers synthesized a series of thiourea derivatives including CyphSH and evaluated their antibacterial activity using the agar disc diffusion method. The study concluded that CyphSH displayed superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting selectivity in its antimicrobial action .

Study on Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of CyphSH. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent cell death at higher concentrations .

Propiedades

IUPAC Name |

(4-cyclohexylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOXMWHYKUBMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369711 | |

| Record name | 4-cyclohexylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-17-1 | |

| Record name | N-(4-Cyclohexylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyclohexylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.